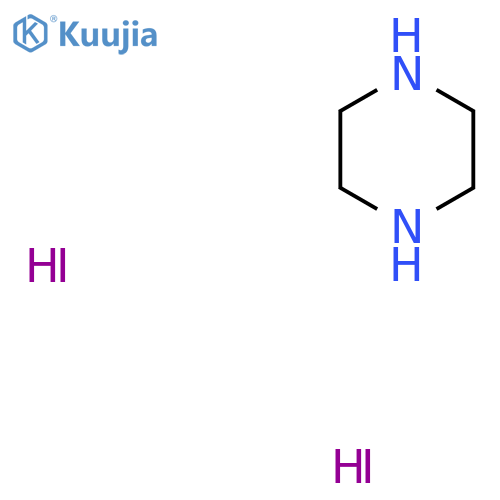Cas no 58464-47-4 (Piperazine Dihydriodide)

Piperazine Dihydriodide structure
商品名:Piperazine Dihydriodide
CAS番号:58464-47-4
MF:C4H12I2N2
メガワット:341.960425376892
MDL:MFCD00054377
CID:2953082
PubChem ID:354334582
Piperazine Dihydriodide 化学的及び物理的性質
名前と識別子
-
- Piperazine Dihydriodide
- Piperazinium Diiodide
- Piperazinium Iodide
- P2492
- MFCD00054377
- E83784
- piperazine dihydroiodide
- Piperazine diHI
- Piperazine-1,4-diium iodide
- piperazine;dihydroiodide
- 58464-47-4
-
- MDL: MFCD00054377
- インチ: 1S/C4H10N2.2HI/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H
- InChIKey: QZCGFUVVXNFSLE-UHFFFAOYSA-N
- ほほえんだ: I.I.N1CCNCC1
計算された属性
- せいみつぶんしりょう: 341.90899g/mol
- どういたいしつりょう: 341.90899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 26.5
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1
じっけんとくせい
- ゆうかいてん: 250°C(dec.)(lit.)
Piperazine Dihydriodide セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Piperazine Dihydriodide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284761-1g |
Piperazine Dihydriodide |
58464-47-4 | 98% | 1g |
¥422.00 | 2024-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MT254-200mg |
Piperazine Dihydriodide |
58464-47-4 | 98.0%(N&T) | 200mg |
¥186.0 | 2022-02-28 | |
| TRC | P992278-50mg |
Piperazine Dihydriodide |
58464-47-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P992278-10mg |
Piperazine Dihydriodide |
58464-47-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| abcr | AB550281-1 g |
Piperazine Dihydriodide; . |
58464-47-4 | 1g |
€74.60 | 2023-04-13 | ||
| Chemenu | CM540757-1g |
Piperazine Dihydriodide |
58464-47-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2492-1G |
Piperazine Dihydriodide |
58464-47-4 | >98.0%(T)(N) | 1g |
¥390.00 | 2024-04-16 | |
| Aaron | AR00IN8U-1g |
PIperazine dihydriodide |
58464-47-4 | 98% | 1g |
$52.00 | 2025-02-28 | |
| abcr | AB550281-1g |
Piperazine dihydriodide, 95%; . |
58464-47-4 | 95% | 1g |
€95.20 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284761-250mg |
Piperazine Dihydriodide |
58464-47-4 | 98% | 250mg |
¥144.00 | 2024-05-07 |
Piperazine Dihydriodide 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
58464-47-4 (Piperazine Dihydriodide) 関連製品
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 157047-98-8(Benzomalvin C)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58464-47-4)Piperazine Dihydriodide

清らかである:99%
はかる:5g
価格 ($):158.0